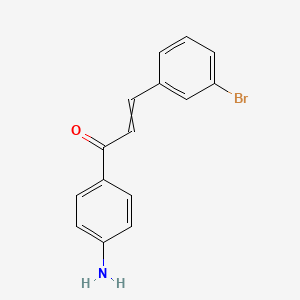

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Description

BenchChem offers high-quality 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQLPQSRIIAAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695648 | |

| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876048-06-5 | |

| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of amino-bromo chalcone derivatives

An In-Depth Technical Guide to the Biological Activity of Amino-Bromo Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Their versatile chemical scaffold allows for extensive structural modifications, leading to a broad spectrum of biological activities.[3][4][5] This technical guide focuses on a specific and highly promising class of chalcone derivatives: those substituted with amino and bromo functional groups. The introduction of these moieties has been shown to significantly enhance their therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammation.[6][7][8][9] We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating the efficacy of these compounds, providing a comprehensive resource for researchers in the field of drug discovery and development.

The Strategic Synthesis of Amino-Bromo Chalcone Derivatives

The principal and most widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[1][10][11] This base-catalyzed aldol condensation followed by dehydration offers a straightforward and efficient route to the chalcone backbone.[1]

Core Synthetic Protocol: Claisen-Schmidt Condensation

The synthesis of amino-bromo chalcone derivatives typically involves the reaction of an appropriately substituted acetophenone (containing an amino group on one aromatic ring) with a substituted benzaldehyde (bearing a bromo group on the other aromatic ring) in the presence of a base.[10]

Rationale for Reagent Selection:

-

Substituted Acetophenones and Benzaldehydes: The choice of starting materials with pre-existing amino and bromo substitutions is a key strategic decision. It allows for precise control over the final structure of the chalcone derivative, which is crucial for establishing structure-activity relationships (SAR).

-

Base Catalyst (e.g., NaOH, KOH): The base is essential for deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion that then attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Polar Protic Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and the base, facilitating the reaction.

Step-by-Step Experimental Protocol:

-

Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of the selected amino-substituted acetophenone and bromo-substituted benzaldehyde in a suitable volume of ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40% NaOH or KOH.[12]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl if necessary.[10] The chalcone product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[10]

-

Characterization: Confirm the structure of the synthesized amino-bromo chalcone derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[13][14]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Amino-bromo chalcone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][5][7][8] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][15][16]

Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][8]

-

Mitochondrial-Mediated (Intrinsic) Pathway: Some amino-bromo chalcones can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[8] This, in turn, activates the caspase cascade (e.g., caspase-9 and caspase-3), culminating in apoptosis.[3][8]

-

Death Receptor-Mediated (Extrinsic) Pathway: Certain derivatives have been shown to upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis.[8]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of the anticancer activity of these compounds.[3][15] Amino-bromo chalcone derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M phase, thereby inhibiting cell proliferation.[3][17][18]

Modulation of Key Signaling Pathways

The aberrant functioning of signaling pathways is a cornerstone of cancer development and progression. Amino-bromo chalcones can interfere with these pathways to exert their anticancer effects.

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in cancer by regulating genes involved in inflammation, cell survival, and proliferation.[19] Several chalcone derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB, or by blocking the nuclear translocation of the active NF-κB subunits.[19][20][21] This suppression of NF-κB activity can lead to decreased expression of anti-apoptotic proteins and enhanced sensitivity to apoptosis.[19]

Visualizing the Impact: Chalcones and the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by amino-bromo chalcones.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of amino-bromo chalcone derivatives are typically quantified using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the amino-bromo chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Table 1: Representative Anticancer Activities of Amino-Bromo Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 13e | MGC-803 (Gastric) | 1.52 | [22][23] |

| 13e | HCT-116 (Colon) | 1.83 | [22][23] |

| 13e | MCF-7 (Breast) | 2.54 | [22][23] |

| H72 | MGC803 (Gastric) | 3.57 | [8] |

| Compound 7 | T47D (Breast) | 5.28 µg/mL | [7] |

| Compound 2 | HeLa (Cervical) | 27.5 µg/mL | [24] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[2][25] Amino-bromo chalcone derivatives have demonstrated promising activity against a range of bacteria and fungi.[10] The α,β-unsaturated keto function in the chalcone scaffold is believed to be crucial for their antimicrobial action, potentially through Michael addition reactions with nucleophilic groups in essential microbial proteins.[10][14]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans.[7][13][26]

Determination of Antimicrobial Efficacy

The antimicrobial potency is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a series of twofold dilutions of the amino-bromo chalcone derivatives in a suitable broth medium in a 96-well microplate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) and add it to each well.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][27]

Table 2: Representative Antimicrobial Activities of Amino-Bromo Chalcone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | Enterococcus faecalis | 100 | [28] |

| Compound 4 | Candida albicans | 100 | [28] |

| Compound 13 | Staphylococcus aureus | 15.6 | [27] |

| Compound 14 | Staphylococcus aureus | 7.81 | [27] |

| Various | Staphylococcus aureus | 0.4-0.6 mg/mL | [13] |

| Various | Bacillus subtilis | 0.4-0.6 mg/mL | [13] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders.[19] Amino-bromo chalcone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[29][30]

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several chalcone derivatives have been shown to potently inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[29][31] This inhibition can occur through the downregulation of iNOS expression, often via suppression of the NF-κB pathway, or by direct inhibition of the iNOS enzyme.[29]

Experimental Protocol: Griess Assay for Nitrite (NO) Determination

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and treat them with the amino-bromo chalcone derivatives for a short period before stimulating with LPS to induce iNOS expression and NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Workflow for Evaluating Amino-Bromo Chalcone Derivatives

Caption: A generalized experimental workflow for the development of amino-bromo chalcone derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of amino-bromo chalcone derivatives is highly dependent on their chemical structure, including the position and nature of substituents on the aromatic rings.[17]

-

Position of Amino and Bromo Groups: The specific placement of the amino and bromo groups on the aromatic rings can significantly influence the potency and selectivity of the compounds. For instance, some studies suggest that a 4'-amino group on one ring is beneficial for anticancer activity.[1][7]

-

Other Substituents: The presence of other functional groups, such as methoxy groups, can also modulate the biological activity.[1][17] The combination of bromo and methoxy substituents has been reported to yield potent anticancer agents.[8]

A thorough understanding of SAR is crucial for the rational design and optimization of new amino-bromo chalcone derivatives with enhanced therapeutic properties.

Conclusion and Future Directions

Amino-bromo chalcone derivatives represent a promising class of compounds with a diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Sources

- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Chalcones and Gastrointestinal Cancers: Experimental Evidence | MDPI [mdpi.com]

- 19. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.aip.org [pubs.aip.org]

- 25. repository.unar.ac.id [repository.unar.ac.id]

- 26. primescholars.com [primescholars.com]

- 27. acgpubs.org [acgpubs.org]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review on 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one synthesis

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of the chalcone derivative, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one. The methodologies detailed herein are grounded in established chemical principles, emphasizing both traditional and modern, environmentally conscious approaches.

Introduction: The Significance of Chalcones

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are a pivotal class of organic compounds.[1][2] They are open-chain flavonoids abundantly found in plants and serve as crucial biogenetic precursors to flavonoids and isoflavonoids.[1][3] The scientific community's interest in chalcones stems from their versatile chemical scaffold and a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7]

The target molecule, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, incorporates two key functional groups: an aminophenyl ring and a bromophenyl ring. The presence of the bromine atom, a halogen, can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy.[4][5] The amino group offers a site for further chemical modification, allowing for the generation of diverse derivatives in drug discovery programs.[6]

Core Synthetic Strategy: Claisen-Schmidt Condensation

The most fundamental and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[8] This reaction is a type of crossed aldol condensation that occurs between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, typically under basic or acidic catalysis.[8][9]

For the synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, the reaction involves:

-

Aromatic Ketone: 4-Aminoacetophenone (provides the α-hydrogens for enolate formation).

-

Aromatic Aldehyde: 3-Bromobenzaldehyde (lacks α-hydrogens).

The key to the reaction's success lies in its selectivity. Under basic conditions (e.g., NaOH or KOH), a proton is abstracted from the α-carbon of the 4-aminoacetophenone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[8] Since 3-bromobenzaldehyde has no α-hydrogens, it cannot undergo self-condensation, which minimizes the formation of unwanted byproducts and favors the desired cross-condensation product.[8] The initial aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[8]

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols: Synthesis of the Target Chalcone

Two primary protocols are presented: a classical solvent-based method and a modern, solvent-free "green" alternative.

Protocol 1: Classical Synthesis in Ethanol

This method utilizes a conventional solvent-based approach, which is robust and widely documented for chalcone synthesis.[7][10]

Materials:

-

4-Aminoacetophenone (1.0 eq)

-

3-Bromobenzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Crushed Ice and Water

Step-by-Step Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve 4-aminoacetophenone (1 equivalent) in ethanol.[11]

-

Catalyst Addition: To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) dropwise while stirring.[11][12] The mixture should be stirred for approximately 15-20 minutes at room temperature.

-

Aldehyde Addition: Slowly add 3-bromobenzaldehyde (1 equivalent), also dissolved in a minimal amount of ethanol, to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, which can take from a few hours to 24 hours.[8][12] Gentle heating (40-50°C) can be applied to enhance the reaction rate if necessary.[12]

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[8]

-

Precipitation: Acidify the solution by slowly adding dilute HCl until the mixture is neutral or slightly acidic. This will precipitate the crude chalcone product.[2][8]

-

Filtration: Collect the solid precipitate by suction filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold water to remove any residual base and salts, followed by a small amount of cold ethanol to remove soluble impurities.[8]

-

Drying: Allow the product to air dry or place it in a desiccator.

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach is efficient, reduces environmental impact by eliminating organic solvents, and often simplifies product isolation.[1][13]

Materials:

-

4-Aminoacetophenone (1.0 eq), solid

-

3-Bromobenzaldehyde (1.0 eq), solid

-

Sodium Hydroxide (NaOH), solid catalyst (1.0 eq)

-

Mortar and Pestle

Step-by-Step Procedure:

-

Mixing Reactants: Place 4-aminoacetophenone (1.0 eq), 3-bromobenzaldehyde (1.0 eq), and solid sodium hydroxide (1.0 eq) into a mortar.[2][8]

-

Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature.[2][3] The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding.[8]

-

Reaction Completion: Continue grinding until the reaction is complete, which can be checked by taking a small sample, dissolving it in a suitable solvent, and running a TLC.

-

Work-up and Isolation: Add water to the paste in the mortar and stir.

-

Filtration: Collect the crude solid product by suction filtration.[2]

-

Washing: Wash the product thoroughly with water to remove the NaOH catalyst and any unreacted starting materials.

-

Drying: The product can be air-dried. Often, this method yields a product of high purity that may not require further purification.[2]

Purification and Structural Characterization

Purification is critical to obtaining a high-quality final product. Characterization is then required to confirm its identity and purity.

Purification by Recrystallization

Recrystallization is the standard method for purifying crude chalcones.[2][14]

General Protocol (Ethanol):

-

Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to completely dissolve the solid.[14]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14]

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[14]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small volume of ice-cold ethanol and allow them to dry completely.[14]

Structural Characterization

A combination of techniques is used to verify the structure of the synthesized 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one.

-

Thin Layer Chromatography (TLC): Used to monitor the reaction's progress and assess the purity of the final product.[15]

-

Melting Point Determination: A pure crystalline solid will exhibit a sharp and distinct melting point range.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks would include: N-H stretching for the amine, C=O stretching for the α,β-unsaturated ketone, and C=C stretching for the alkene and aromatic rings.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and stereochemistry (typically the more stable E-isomer is formed).[11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.[16]

Optimization and Troubleshooting

This section addresses common challenges encountered during chalcone synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low or No Product Yield | Impure or wet reactants/catalyst. Suboptimal temperature. Reaction is reversible. | Use fresh, pure reagents. Monitor temperature; some systems require gentle heat while others work best at room temp. Ensure reaction goes to completion via TLC monitoring. | [8] |

| Formation of Side Products | Self-condensation of the ketone. Localized high concentration of base. | Use a slight excess of the ketone relative to the aldehyde. Add the base catalyst slowly and with vigorous stirring. Consider lowering the reaction temperature. | [12] |

| Product "Oils Out" During Recrystallization | Solution is too concentrated. Melting point of the chalcone is below the solvent's boiling point. Significant impurities are present. | Re-heat to dissolve the oil and add more hot solvent. Allow the solution to cool more slowly. Change to a lower-boiling point solvent or use a mixed-solvent system (e.g., ethanol/water). | [14] |

| Difficulty in Precipitating Product | Product is too soluble in the work-up mixture. | Ensure sufficient acidification. Add more ice/cold water to decrease solubility. If necessary, extract the product with an organic solvent like dichloromethane. | [8][17] |

Concluding Remarks

The synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one via the Claisen-Schmidt condensation is a reliable and adaptable process. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently produce this valuable chalcone derivative. Both the classical solvent-based method and the solvent-free grinding technique offer viable pathways, with the latter presenting a more environmentally benign option. Proper purification and rigorous characterization are paramount to ensuring the quality of the final compound for subsequent applications in medicinal chemistry and materials science.

Caption: A typical experimental workflow for chalcone synthesis.

References

- Benchchem. Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Technical Support Center.

- Benchchem. Purifying Chalcone Derivatives by Recrystallization. Technical Support Center.

- Benchchem. Optimizing Chalcone Synthesis. Technical Support Center.

- AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method.

- Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.

- ResearchGate. (Table) Optimization of the synthesis of model chalcone 3a.

- JETIR. (PDF) SYNTHESIS OF CHALCONES.

- International Journal of Pharmaceutical Research and Development. Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH.

- Benchchem. The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications.

- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- PMC. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.

- AcademicJournals. Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.

- Koya University Eprints. (2024). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties.

- Cambridge University Press. Claisen-Schmidt Condensation.

- ResearchGate. (2025). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives.

- Wikipedia. Claisen–Schmidt condensation.

- NIH. (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one.

- MDPI. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review.

- Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References.

- Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.

- ChemicalBook. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis.

- ChemRxiv. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory.

- MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

- PMC. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 16. researchgate.net [researchgate.net]

- 17. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

Pharmacological Potential of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one: A Preclinical Evaluation Framework

An In-depth Technical Guide

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide focuses on a specific, synthetically accessible derivative, 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one . While direct studies on this exact molecule are nascent, its structural features—namely the electron-donating amino group on one aromatic ring and the electron-withdrawing bromo group on the other—suggest a high potential for significant biological activity. This document outlines a comprehensive, field-proven framework for the systematic evaluation of its pharmacological potential, with a primary focus on its application as a novel anticancer agent. We provide a logical progression of experimental workflows, from initial cytotoxicity screening to mechanistic elucidation, complete with detailed protocols and data interpretation guidelines tailored for researchers and drug development professionals.

The Compound: Synthesis and Rationale

The Chalcone Core: A Foundation of Bioactivity

Chalcones are open-chain flavonoids that serve as biosynthetic precursors to all flavonoids in plants.[4][5] Their biological activity is largely attributed to the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in various enzymes and proteins.[6] This reactivity, combined with the extensive customizability of the two aromatic rings, allows for the fine-tuning of activity against a multitude of cellular targets.[3]

Structural Analysis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

The subject of this guide possesses two key substitutions that inform our investigative strategy:

-

4-Amino Group (Ring A): The presence of an amino group on the phenyl ring adjacent to the carbonyl is a feature found in chalcone derivatives with demonstrated anticancer capabilities. For instance, the similar compound (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one has been shown to modulate microRNA and protein expression related to breast cancer progression in rat models.[7]

-

3-Bromo Group (Ring B): Halogen substitution, particularly bromine, on the second aromatic ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Bromo-substituted chalcones have been reported to possess significant cytotoxic and antitumoral activities.[8]

The combination of these moieties suggests that 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one is a strong candidate for investigation as a cytotoxic agent.

Synthetic Strategy: Claisen-Schmidt Condensation

Chalcones are readily synthesized via the Claisen-Schmidt condensation, a reliable and high-yielding base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[9] For the title compound, this involves the condensation of 4-aminoacetophenone with 3-bromobenzaldehyde.[8][10]

Caption: General synthesis via Claisen-Schmidt condensation.

A Framework for Preclinical Anticancer Evaluation

A systematic, multi-phase approach is essential to robustly characterize the potential of a new chemical entity. The following workflow is designed to move from broad screening to specific mechanistic insights, ensuring that resources are directed toward the most promising avenues.

Caption: Chalcones can inhibit the NF-κB signaling pathway.

Future Directions

Should 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one demonstrate potent in vitro activity and a clear mechanism of action, subsequent steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution patterns on both rings to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in animal models, such as human tumor xenografts in immunodeficient mice. [11][12]* Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile in animal models. [13]

Conclusion

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one is a strategically designed chalcone derivative with high potential as a pharmacological agent, particularly in the realm of oncology. Its synthesis is straightforward, and its structure is amenable to further optimization. By employing the systematic evaluation framework detailed in this guide—progressing from broad cytotoxic screening to specific mechanistic and in vivo studies—researchers can efficiently and robustly determine its therapeutic potential and advance its development as a next-generation therapeutic candidate.

References

- Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. (2024). Taylor & Francis.

- Pharmacological potential of natural chalcones: a recent studies and future perspective. (2025). [No Source]

- Molecular Mechanisms of Antiproliferative Effects of N

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (N/A). PMC.

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- Pharmacological potential of natural chalcones: a recent studies and future perspective. (N/A). PMC.

- Anticancer Activity of Natural and Synthetic Chalcones. (N/A). PMC - NIH.

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2025). [No Source].

- In Vitro Cytotoxicity Assay of 4'-Methoxychalcone Derivatives Using the MTT Method. (N/A). Benchchem.

- Chalcones: Potential Anticancer Agents. (N/A). SciSpace.

- Basic protocol to assess preclinical anticancer activity. It can be... (N/A).

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (N/A). PMC.

- Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science. (2024). Al-Nahrain Journal of Science.

- (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. (2023). Smolecule.

- The Effect of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one on MicroRNA-18a, Dicer1, and MMP-9 Expressions against DMBA-Induced Breast Cancer. (2020). PubMed.

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost

- 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. (N/A). PMC.

- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2016). MDPI.

- (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. (N/A). PMC.

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI.

Sources

- 1. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one on MicroRNA-18a, Dicer1, and MMP-9 Expressions against DMBA-Induced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Proactive Safety Framework for Novel Research Chemicals: A Case Study on 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Intended for: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for assessing the risks and establishing safe handling protocols for novel chemical entities where a formal Safety Data Sheet (SDS) is not available. Using the chalcone derivative 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one as a case study, we will demonstrate a systematic approach to hazard identification, exposure control, and emergency preparedness based on structural analysis and established chemical safety principles.

Introduction: The Challenge of Safety Assessment for Novel Compounds

In the fast-paced environment of drug discovery and materials science, researchers frequently synthesize or handle novel compounds for which comprehensive toxicological data is absent. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[1][2][3] However, the effectiveness of a CHP for a new compound hinges on a robust, proactive risk assessment.

This document serves as a technical guide for that process. It is not a substitute for an official, manufacturer-provided SDS but rather a blueprint for exercising due diligence. The principles outlined here are grounded in authoritative sources such as the National Research Council's "Prudent Practices in the Laboratory," which advocates for a culture of safety and risk evaluation.[4][5][6][7]

Section 1: Hazard Identification via Structural Analysis

The first step in a risk assessment is to predict potential hazards by dissecting the molecule into its constituent functional groups and comparing them to known toxicants.

The structure of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one contains three key moieties of toxicological interest:

-

Aromatic Amine (4-Aminophenyl group): Primary aromatic amines are a well-documented class of hazardous compounds.[8] They are often readily absorbed through the skin and can be metabolized to form reactive intermediates that damage DNA, leading to carcinogenicity and mutagenicity.[8][9][10] Aniline, the parent compound, is a classic example. Chronic exposure to certain aromatic amines is linked to an increased risk of bladder and liver cancer.[9][11]

-

Brominated Aromatic (3-bromophenyl group): Halogenated aromatic compounds can exhibit significant toxicity. Bromobenzene, for instance, is a known hepatotoxin.[12][13] While the toxicity of polybrominated compounds like flame retardants is often low in acute doses, they can cause organ damage over longer periods and pose environmental risks due to their persistence.[12][14][15]

-

α,β-Unsaturated Ketone (prop-2-en-1-one, a Chalcone scaffold): This functional group is a "Michael acceptor."[16][17] Its electrophilic nature allows it to react covalently with nucleophilic biomolecules like cysteine residues in proteins or sites on DNA.[16][18] This reactivity is the basis for both the therapeutic action and the potential toxicity (e.g., skin sensitization, organ toxicity) of many compounds.[16][19]

Predicted Hazard Summary

Based on this analysis, we can anticipate the potential hazards associated with this compound, which would typically be detailed in Section 2 of an SDS.

| GHS Hazard Class | Basis for Prediction (Structural Moiety) | Potential Adverse Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | Aromatic Amine, Brominated Aromatic | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Aromatic Amine, Michael Acceptor | May cause skin irritation. |

| Serious Eye Damage/Irritation | General Irritant Properties | May cause serious eye irritation. |

| Skin Sensitization | Michael Acceptor | May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | Aromatic Amine, Michael Acceptor | Suspected of causing genetic defects. |

| Carcinogenicity | Aromatic Amine | Suspected of causing cancer.[9][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | Brominated Aromatic, Aromatic Amine | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[9][12] |

| Hazardous to the Aquatic Environment | Brominated Aromatic | May be harmful to aquatic life with long-lasting effects. |

Diagram: Deductive Hazard Identification Workflow

This diagram illustrates the logical process of inferring potential hazards for a novel chemical entity.

Caption: Workflow for predicting hazards of a novel compound.

Section 2: Exposure Control & Personal Protective Equipment (PPE)

Given the predicted hazards, strict exposure controls are mandatory. The Hierarchy of Controls is the guiding principle for implementing effective safety measures.

The Hierarchy of Controls

-

Elimination/Substitution: Not applicable in a research context where the specific molecule is required.

-

Engineering Controls: These are the primary methods for controlling hazards at the source.

-

Certified Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilated Enclosure: A ventilated balance enclosure should be used for weighing the solid material.

-

-

Administrative Controls: These are work practices that reduce exposure.

-

Designated Area: Clearly mark and restrict access to the area where the compound is handled and stored.

-

Standard Operating Procedure (SOP): Develop and follow a detailed, written SOP for all tasks involving this compound. The SOP should include the specific steps of the procedure, safety precautions, and emergency actions.

-

Training: All personnel must be trained on the potential hazards and the specific SOP before beginning work.[1][2]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Control Type | Specific Recommendation & Rationale |

| Engineering | Chemical Fume Hood: Essential to contain airborne particles and vapors, protecting against inhalation toxicity. |

| Administrative | Written SOP: Ensures procedural consistency and reinforces safety measures. Required by the OSHA Lab Standard.[20] |

| PPE: Eye/Face | Chemical Splash Goggles & Face Shield: Goggles provide a seal against splashes. A face shield is recommended when handling larger quantities or there is a significant splash risk. |

| PPE: Skin | Lab Coat & Double Gloving: A flame-resistant lab coat protects clothing and skin. Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. The outer glove is removed immediately after handling, minimizing contamination of lab equipment. |

| PPE: Respiratory | Not Required if using a Fume Hood: If work must be done outside a fume hood (not recommended), a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary, requiring a formal respiratory protection program. |

Diagram: The Hierarchy of Controls

This diagram visualizes the prioritization of safety controls, from most to least effective.

Caption: The Hierarchy of Controls, from most to least effective.

Section 3: Experimental Protocol - Laboratory Risk Assessment

This protocol outlines the steps a researcher should take to formalize a risk assessment before using 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one.

Objective: To identify hazards, assess risks, and implement control measures for the safe handling of a novel compound.

Materials:

-

Access to chemical structure and name.

-

Access to online resources (e.g., PubChem, ECHA database, scientific literature).

-

Laboratory-specific risk assessment form.

-

Relevant institutional safety manuals.

Methodology:

-

Hazard Identification (as per Section 1):

-

Deconstruct the chemical into its primary functional groups.

-

For each group, consult authoritative sources (e.g., "Prudent Practices in the Laboratory") and toxicological databases to identify known hazards.[4][21]

-

Document all potential health and physical hazards. Note any data gaps. For substances with unknown toxicity, a precautionary statement is often required under GHS.[22]

-

-

Exposure Scenario Assessment:

-

Describe the planned experimental procedure in detail: weighing, dissolving, reacting, purifying, and storing.

-

For each step, identify potential routes of exposure (inhalation, dermal, ingestion, injection) and scenarios (e.g., spills, splashes, aerosol generation).

-

-

Risk Evaluation:

-

Evaluate the severity of the potential harm from each identified hazard.

-

Evaluate the likelihood of exposure based on the experimental procedure and quantities used.

-

Combine severity and likelihood to determine the overall risk level (e.g., Low, Medium, High).

-

-

Control Measure Implementation (as per Section 2):

-

Based on the risk level, select appropriate controls using the Hierarchy of Controls.

-

Specify the exact engineering controls (e.g., "use of fume hood in Room 123"), administrative controls (e.g., "work to be performed during low-traffic hours"), and PPE (e.g., "double nitrile gloves, chemical splash goggles").

-

-

Emergency Planning:

-

Review the location and use of emergency equipment (safety shower, eyewash station, fire extinguisher, spill kit).

-

Based on the predicted hazards, write down specific first-aid measures for exposure (e.g., "For skin contact, immediately flush with water for 15 minutes and remove contaminated clothing").

-

Define the procedure for a small-scale spill (e.g., "Absorb with chemical absorbent from the lab spill kit, wear appropriate PPE, and dispose of as halogenated organic waste").

-

-

Documentation and Review:

-

Complete the laboratory's formal risk assessment document.

-

Have the assessment reviewed and signed by the Principal Investigator and/or the lab's Chemical Hygiene Officer.[3]

-

Store the completed assessment in an accessible location for all users of the chemical.

-

Conclusion

The responsible conduct of research demands a proactive and diligent approach to safety, especially when working with novel chemical entities. While the absence of a formal SDS for a compound like 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one presents a challenge, it does not preclude a thorough safety evaluation. By systematically analyzing the chemical structure, consulting authoritative safety literature, and applying the fundamental principles of the Hierarchy of Controls, researchers can develop robust protocols to protect themselves, their colleagues, and the environment. This framework provides a defensible and prudent methodology to bridge the gap in safety information and foster a resilient culture of safety in the laboratory.

References

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link][4][5][6][7]

-

U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA 3404-11R 2011. [Link][2]

-

U.S. Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link][1][20]

-

American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. 2015. [Link]

-

Pawar, S. S., & Mello, D. M. 1980. [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 31(4), 283-290. [Link][12]

-

Babu, S., & Upadhyay, N. 2023. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link][8]

-

Mulliner, D., Wondrousch, D., & Schüürmann, G. 2011. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(21), 7493-7501. [Link][16][17]

-

Dr.Oracle. 2025. What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. [Link][9]

-

Breast Cancer Prevention Partners. Aromatic Amines. [Link][10]

-

EHS, University of California, Berkeley. Hazards Of Functional Groups. [Link][23]

-

United Nations Economic Commission for Europe. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link][24]

-

Safe Work Australia. Classifying hazardous chemicals National guide. [Link][25]

-

ChemSafetyPRO. When to Label Ingredients of Unknown Acute Toxicity under GHS and How. [Link][22]

Sources

- 1. labequipmentdirect.com [labequipmentdirect.com]

- 2. osha.gov [osha.gov]

- 3. compliancy-group.com [compliancy-group.com]

- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]

- 6. Prudent Practices in the Laboratory [nationalacademies.org]

- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - National Research Council; Division On Earth And Life Studies; Board On Chemical Sciences And Technology; Committee On Prudent Practices In The Laboratory: An Update: 9780309138642 - AbeBooks [abebooks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. droracle.ai [droracle.ai]

- 10. bcpp.org [bcpp.org]

- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 12. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 15. A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mastercontrol.com [mastercontrol.com]

- 21. researchgate.net [researchgate.net]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 24. digitallibrary.un.org [digitallibrary.un.org]

- 25. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Methodological & Application

Recrystallization solvent systems for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Application Note: Recrystallization Solvent Systems for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Executive Summary

This application note details the optimization of recrystallization solvent systems for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one. This specific chalcone derivative presents a unique purification challenge due to its amphiphilic electronic structure: it possesses a polar, H-bond donating amine group (

While crude precipitation from Claisen-Schmidt condensation often yields purities of 85-90%, pharmaceutical and biological applications require >98% purity. This guide identifies Ethanol (95%) as the primary solvent system and Ethanol/Water as the optimal binary system for maximizing yield. It also provides a "rescue protocol" using Ethyl Acetate/Hexane for instances of "oiling out."

Molecular Analysis & Solubility Logic

To select the correct solvent, one must understand the competing forces within the crystal lattice:

-

The Fluorophore Core (

-unsaturated ketone): The central enone linker is planar and rigid, promoting -

The Auxochrome (4-Amino group): This group increases polarity and allows for hydrogen bonding with protic solvents (alcohols). It also makes the compound susceptible to oxidation (darkening) if heated for prolonged periods in air.

-

The Lipophile (3-Bromophenyl): The meta-bromo substitution disrupts symmetry slightly but adds significant molecular weight and lipophilicity, decreasing solubility in water.

Solvent Selection Matrix:

| Solvent System | Dielectric Const.[2] ( | Suitability | Mechanism of Action |

| Ethanol (95%) | 24.5 | Excellent | Solubilizes the amine at high temp; bromine moiety drives precipitation upon cooling.[1] |

| Ethanol/Water | Mixed | High Yield | Water acts as an anti-solvent, forcing the hydrophobic bromophenyl ring out of solution.[1] |

| EtOAc/Hexane | Low | Rescue | Used when the product "oils out" or contains non-polar impurities (unreacted aldehyde). |

| Acetone | 20.7 | Moderate | Good solubility, but often holds impurities in the crystal lattice; yields can be lower. |

Decision Framework for Solvent Selection

The following logic gate determines the optimal protocol based on the state of your crude material.

Figure 1: Decision tree for selecting the appropriate recrystallization solvent based on crude product physical state.

Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol 95%)

Best for: Routine purification of solid crude material with minor impurities.[1]

-

Dissolution: Place 1.0 g of crude chalcone in a 50 mL Erlenmeyer flask. Add 10 mL of 95% Ethanol.

-

Reflux: Heat to boiling (

) with magnetic stirring. If not fully dissolved, add hot ethanol in 2 mL increments.-

Critical: Do not exceed 20 mL total solvent per gram. If insoluble particles remain, they are likely inorganic salts (NaOH residues)—perform a hot filtration.

-

-

Cooling: Remove from heat. Allow to cool to room temperature undisturbed (20 mins).

-

Crystallization: Place in an ice bath (

) for 30 minutes. -

Filtration: Collect crystals via vacuum filtration.[3] Wash with 2 mL of ice-cold ethanol.

Protocol B: Binary Solvent System (Ethanol / Water)

Best for: Maximizing yield and removing water-soluble impurities (salts, unreacted amine).[1]

-

Saturation: Dissolve crude chalcone in the minimum amount of boiling absolute ethanol (approx. 8-10 mL/g).

-

Anti-Solvent Addition: While maintaining boiling, add warm distilled water dropwise.

-

Visual Cue: Continue adding water until a faint turbidity (cloudiness) persists for 2-3 seconds before redissolving.

-

-

Clarification: Add 0.5 mL of hot ethanol to clear the solution.

-

Nucleation: Remove from heat. Cover the flask with foil (amine sensitivity). Allow slow cooling.

-

Harvest: Filter the resulting needles/plates.

Protocol C: The "Oiling Out" Rescue (EtOAc / Hexane)

Best for: Sticky gums or when the melting point is depressed by unreacted 3-bromobenzaldehyde.

-

Dissolution: Dissolve the oily crude in minimal Ethyl Acetate (EtOAc) at

. -

Precipitation: Add Hexane slowly until the solution turns slightly milky.

-

Seeding: If the product forms an oil droplet at the bottom, add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.[2]

-

Re-heating: If oil persists, re-heat to dissolve the oil, add slightly more EtOAc, and cool very slowly.

Experimental Workflow & Troubleshooting

The following diagram illustrates the critical "Hot Filtration" step often skipped by novices, which leads to impure final products.

Figure 2: Workflow emphasizing the hot filtration step to remove inorganic salts derived from the Claisen-Schmidt base catalyst.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Product "Oils Out" | Solution too concentrated or MP depressed by impurities.[1] | Re-heat, add 10% more solvent, and cool slower.[1] Use Protocol C. |

| Dark Orange/Red Color | Oxidation of the amine group. | Recrystallize with a pinch of activated charcoal; filter hot. |

| Low Yield | Too much solvent used. | Evaporate 30% of solvent (Rotovap) and re-cool. |

| Melting Point Wide | Mixed crystals or wet product. | Dry in vacuum desiccator over |

References

-

Claisen, L., & Claparède, A. (1881).[1][4] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft. Retrieved from [Link]

-

Al-Khalaf, A. A., et al. (2022).[1][5][6][7] Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Analog Data). Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link][1]

Sources

HPLC method development for detecting 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Application Note: HPLC Method Development for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Executive Summary & Scientific Context

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one . This compound belongs to the chalcone class, characterized by an

The Analytical Challenge: Developing a robust method for this specific molecule requires addressing three physicochemical distinctives:

-

Basicity: The 4-aminophenyl moiety (

) acts as a hydrogen bond donor/acceptor, leading to potential peak tailing on silica-based columns due to silanol interactions.[2] -

Lipophilicity: The 3-bromophenyl group significantly increases hydrophobicity (LogP), requiring higher organic strength for elution compared to unsubstituted chalcones.[2]

-

Photo-instability: The enone linker (

) is susceptible to

Physicochemical Profiling & Method Strategy

Before method optimization, we analyze the molecule to derive the "First Principles" of the separation.

| Feature | Structural Moiety | Analytical Impact | Strategic Solution |

| Chromophore | Conjugated enone + Amino auxochrome | Strong UV absorption, likely redshifted ( | Detection: UV-Vis/DAD at 340 nm (Primary) and 254 nm (Secondary).[2] |

| Basicity | Primary Amine ( | Interaction with residual silanols causes peak tailing.[2] | pH Control: Use acidic buffer (pH < 3.0) to protonate amine ( |

| Hydrophobicity | Bromine ( | High retention on C18.[2] | Mobile Phase: Gradient elution with Acetonitrile (ACN) to ensure timely elution. |

| Stability | Double bond | Handling: Amber glassware; minimize light exposure. |

Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Caption: Decision tree for optimizing separation of basic chalcones, prioritizing peak symmetry and resolution.

Detailed Experimental Protocol

Instrumentation & Reagents[4]

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290, Waters Alliance).[2]

-

Reagents:

-

Column: C18 End-capped (Critical for amines).[2]

-

Recommended: Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18.[2]

-

Dimensions:

,

-

Chromatographic Conditions (The "Recipe")

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[2]7) | Protonates the amine ( |

| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than MeOH, necessary for the lipophilic bromo-chalcone.[2] |

| Flow Rate | Standard flow for 4.6 mm ID columns. | |

| Column Temp | Improves mass transfer and reproducibility.[2] | |

| Detection | ||

| Injection Vol | Standard volume; reduce if column overload is observed. |

Gradient Program

A gradient is required to separate the target from potential starting materials (4-aminoacetophenone, more polar) and impurities.

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 40% | Initial hold to retain polar impurities. |

| 2.0 | 40% | Isocratic hold. |

| 12.0 | 90% | Linear ramp to elute the lipophilic target.[2] |

| 15.0 | 90% | Wash step to remove highly retained components.[2] |

| 15.1 | 40% | Return to initial conditions.[2] |

| 20.0 | 40% | Re-equilibration (Critical for reproducibility). |

Sample Preparation (Critical Step)

-

Solvent: Dissolve standard in Acetonitrile . (Do not use water as the diluent to avoid precipitation of the bromo-chalcone).

-

Concentration:

for assay; -

Precaution: Use Amber Vials. Chalcones undergo photoisomerization (Trans

Cis) under fluorescent lab lights.[2] If amber glass is unavailable, wrap vials in aluminum foil.

System Suitability & Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," evaluate the following parameters.

System Suitability Criteria (Acceptance Limits)

-

Retention Time (

): Target -

Tailing Factor (

): -

Theoretical Plates (

):

Specificity (Forced Degradation)

Perform stress testing to prove the method is stability-indicating.[2]

-

Photostability: Expose sample to UV light for 24 hours.[2][5] Look for a new peak (Cis-isomer) eluting earlier than the main Trans-isomer peak.

-

Oxidation: Treat with

.[2] Chalcones can form epoxides across the double bond.[2]

Linearity & Range

-

Prepare 5 levels:

, -

Acceptance:

.[2]

Troubleshooting Guide

Problem: Peak Tailing (

-

Root Cause:[4][6] Interaction between the unprotonated amine and silanols.[2]

-

Fix: Ensure Mobile Phase A pH is

.[2] Add

Problem: "Ghost" Peak appearing over time

- Isomerization due to light exposure in the autosampler.

-

Fix: Enable the autosampler cooling (

) and ensure the door is opaque. Verify sample stability in the dark.

Problem: High Backpressure

-

Root Cause:[4][6] Precipitation of the hydrophobic bromo-compound in the needle seat or column frit.

-

Fix: Ensure the needle wash solvent is strong (e.g., 90% ACN).[2] Do not use 100% aqueous buffer as the needle wash.[2]

Workflow Visualization

Caption: Operational workflow for the HPLC analysis of light-sensitive amino-chalcones.

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2]

-

BenchChem. (2025).[1][2][4] HPLC-Based Separation of Cis and Trans Chalcone Isomers.[1][2]

-

MDPI. (2024).[2] Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture.[2][7]

-

ChemicalBook. (n.d.).[2] 4-Aminoacetophenone Physicochemical Properties.

-

ResearchGate. (2021). UV-visible absorption and emission data for 2′-aminochalcones.[2][8]

Sources

Application Note: Microwave-Assisted Synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Abstract & Core Directive

This application note details the optimized protocol for the synthesis of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one , a functionalized chalcone, using Microwave-Assisted Organic Synthesis (MAOS) . Unlike conventional conductive heating, which often results in reaction times exceeding 12 hours and variable yields, this microwave protocol achieves quantitative conversion in under 5 minutes.

This guide is designed for medicinal chemists and drug development professionals focusing on the Claisen-Schmidt condensation of electron-rich acetophenones with halogenated benzaldehydes. The presence of the amino group (

Scientific Background & Rationale

The Pharmacophore

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The target molecule combines an amino-group donor and a bromo-group acceptor, creating a "push-pull" electronic system that is highly relevant for non-linear optical (NLO) applications and kinase inhibitor design.

Microwave vs. Conventional Heating

Conventional synthesis relies on conductive heating (oil baths), where energy transfers from the vessel wall to the solvent. This creates thermal gradients and "hot spots" that can degrade sensitive amine functional groups.

Microwave Irradiation utilizes dielectric heating. The oscillating electric field aligns dipolar molecules (like Ethanol and the polar transition state), causing molecular rotation and internal heat generation.

-

Selective Heating: The polar solvent absorbs energy efficiently, while the non-polar vessel remains cool.

-

Activation Energy: The rapid rise in temperature helps surmount the activation barrier (

) for the rate-determining dehydration step more effectively than thermal equilibrium methods.

Comparison Table: Conventional vs. Microwave

| Parameter | Conventional Reflux | Microwave Protocol (Optimized) |

| Reaction Time | 12 – 24 Hours | 2 – 5 Minutes |

| Yield | 60 – 75% | 85 – 94% |

| Solvent Usage | High (50-100 mL) | Low (Green Chemistry / Ethanol) |

| Purity Profile | Requires Chromatography | Recrystallization Sufficient |

Reaction Mechanism

The synthesis proceeds via the Claisen-Schmidt Condensation .[1][4][5][6] The base (KOH) abstracts an

Mechanism Visualization

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Materials & Equipment

Reagents

-

Reactant A: 4'-Aminoacetophenone (CAS: 99-92-3), >98% purity.

-

Reactant B: 3-Bromobenzaldehyde (CAS: 3132-99-8), >97% purity.

-

Catalyst: Potassium Hydroxide (KOH) pellets or 40% aq. solution.

-

Solvent: Ethanol (Absolute) – Chosen for high dielectric loss tangent (

), ensuring efficient microwave absorption.

Equipment

-

Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) is preferred for precise control.

-

Note: Domestic microwave ovens can be used but lack pressure/temperature control, increasing safety risks.

-

-

Vials: 10 mL or 30 mL heavy-walled microwave reaction vials with crimp caps/septum.

Experimental Protocol

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the microwave synthesis.[2]

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

-

In a 10 mL microwave vial, dissolve 4'-aminoacetophenone (1.35 g, 10 mmol) and 3-bromobenzaldehyde (1.85 g, 10 mmol) in Ethanol (5 mL) .

-

Stir magnetically until a homogeneous solution is obtained.

-

Add KOH (0.56 g, 10 mmol) dissolved in a minimum amount of water (or 1 mL of 40% aq. KOH).[2][3][7][8][9][10]

-

Critical: The solution may turn yellow/orange immediately, indicating the formation of the enolate or initial condensation.

-

Step 2: Microwave Irradiation

-

Seal the vial with a septum cap.

-

Place in the microwave reactor cavity.

-

Program Parameters:

-

Mode: Dynamic (Temperature Control).

-

Temperature: 80°C.

-

Hold Time: 3 minutes.

-

Pre-stirring: 30 seconds.[3]

-

Pressure Limit: 15 bar (Safety cutoff).

-

Power: High absorption setting (typically starts at 150-200W and modulates to maintain temp).

-

Step 3: Work-up and Isolation

-

Allow the vial to cool to room temperature (usually automated by the reactor's air jet).

-

Pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water .

-

Stir vigorously. The product should precipitate as a yellow/orange solid.

-

Note: If the product comes out as an oil (common with impurities), scratch the beaker walls with a glass rod or add a seed crystal to induce crystallization.

-

-

Filter the solid using a Buchner funnel under vacuum.

-

Wash the precipitate with cold water (

mL) until the filtrate is neutral pH.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol (95%).

-

Dry in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

To validate the synthesis, confirm the structure using the following spectroscopic markers.

NMR Spectroscopy ( H NMR, 300/400 MHz, DMSO- )

-

Alkene Protons (Critical): Look for two doublets between

7.4 and 8.0 ppm . -

Coupling Constant (

): The coupling constant should be -

Amine Protons: A broad singlet around

6.0–6.5 ppm (integrating to 2H) corresponding to the -

Aromatic Region: Multiplets corresponding to the 1,4-disubstituted ring (AA'BB' system) and the 1,3-disubstituted ring.

IR Spectroscopy (ATR/KBr)

-

C=O Stretch: Strong band at 1640–1655 cm

(shifted lower than standard ketones due to conjugation). -

N-H Stretch: Doublet around 3300–3450 cm

. -

C=C Stretch: Medium band at 1580–1600 cm

.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Insufficient base or microwave power. | Increase KOH to 1.5 eq. Increase Temp to 100°C. Check TLC. |

| Oily Product | Incomplete crystallization or solvent trapping. | Cool mixture to 0°C for 1 hour. Use Ethanol/Water (1:1) for recrystallization.[8] |

| Michael Addition Byproducts | Reaction time too long; amine attacks the alkene. | Reduce reaction time to 2 minutes. Ensure 1:1 stoichiometry. |

| Vessel Over-pressure | Solvent volume too high or temp too high. | Use less solvent (high concentration is fine in MW). Reduce temp to 80°C. |

References

-

Microwave-Assisted Synthesis of Chalcones (Review)

- Source: Global Research Online (2025). "A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods."

-

URL:[Link]

-

Comparative Study (MW vs Conventional)

-

Green Chemistry Protocol (Solvent-Free/Solid Phase)

- Source: Rasayan Journal of Chemistry. "Ecofriendly Microwave Assisted Synthesis of Some Chalcones."

-

URL:[Link]

-

Mechanism and Kinetics

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. dspace.lpu.in:8080 [dspace.lpu.in:8080]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystal growth techniques for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one X-ray diffraction